2-Amino-6-methoxy-3-nitropyridine

Overview

Description

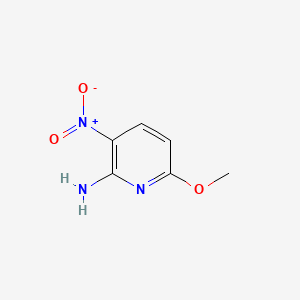

2-Amino-6-methoxy-3-nitropyridine is a tri-substituted pyridine derivative, characterized by the presence of amino, methoxy, and nitro groups on the pyridine ring.

Preparation Methods

The synthesis of 2-Amino-6-methoxy-3-nitropyridine typically involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol . The reaction conditions include stirring the mixture at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroprotective Properties

2-Amino-6-methoxy-3-nitropyridine has been identified as a potential neuroprotective agent. Research indicates that derivatives of aminopyridines, including this compound, exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts by modulating apoptotic pathways and enhancing the ratio of anti-apoptotic proteins like Bcl-2, thereby promoting cell survival under stress conditions .

1.2 Treatment of Neurological Disorders

The compound is also being investigated for its role in treating neurological injuries and diseases. For instance, it can function as a potassium channel blocker, which is crucial for restoring conduction in injured spinal cord tissues. This mechanism positions it as a candidate for therapies aimed at conditions like multiple sclerosis and spinal cord injuries .

1.3 Anesthetic Properties

Aminopyridine derivatives are noted for their anesthetic properties, making them suitable for developing drugs targeting brain diseases. The structural characteristics of this compound contribute to its efficacy in this domain, potentially aiding in the management of conditions such as Lambert-Eaton myasthenic syndrome .

Material Science Applications

2.1 Synthesis of Functional Materials

The compound is utilized in synthesizing various functional materials due to its ability to participate in nucleophilic catalysis. This property is particularly valuable in asymmetric synthesis processes where chirality is essential, allowing for the production of complex organic molecules with high specificity .

2.2 Development of Anticancer Agents

Research has indicated that derivatives of this compound show promise in anticancer applications. Studies have demonstrated its effectiveness against leukemia and human glioma cell growth, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-3-nitropyridine involves its interaction with molecular targets through intramolecular charge transfers and interactions. The presence of the nitro group facilitates electron-withdrawing effects, while the amino group can donate electrons, leading to various chemical transformations.

Comparison with Similar Compounds

2-Amino-6-methoxy-3-nitropyridine can be compared with other similar compounds, such as:

- 2-Amino-5-methylpyridine

- 5-Amino-2-methylpyridine

- 6-Nitropyridine-2-carboxylic acid

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of amino, methoxy, and nitro groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Biological Activity

2-Amino-6-methoxy-3-nitropyridine (AMNP) is a tri-substituted pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, pharmacological properties, and future research directions, supported by relevant data tables and case studies.

Chemical Structure : AMNP is characterized by the presence of an amino group, a methoxy group, and a nitro group on the pyridine ring. Its molecular formula is CHNO.

Synthesis : The synthesis of AMNP typically involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol, yielding a high-purity product suitable for further biological evaluation .

The biological activity of AMNP is attributed to its ability to interact with various molecular targets through:

- Intramolecular Interactions : The compound exhibits significant intramolecular interactions that influence its biochemical pathways. These interactions are crucial for its potential as a pharmaceutical agent .

- Charge Transfer : The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups allows AMNP to engage in charge transfer processes, which may affect enzyme activities and receptor binding .

Biological Activity

AMNP has been investigated for several biological activities:

- Antimicrobial Activity : Studies indicate that AMNP possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Antitumor Properties : Research has demonstrated that AMNP exhibits cytotoxic effects against cancer cell lines, including leukemia and glioma cells. This suggests its potential as an antitumor agent .

- Anti-inflammatory Effects : Preliminary findings suggest that AMNP may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Pharmacological Applications

The pharmacological implications of AMNP are vast:

- Drug Development : Given its biological activities, AMNP serves as a lead compound in drug development for antimicrobial and anticancer therapies.

- Material Science : Its non-linear optical properties suggest applications in designing new optical materials for devices such as modulators and switches .

Case Studies

Several studies have highlighted the efficacy of AMNP:

- A study conducted on the cytotoxic effects of AMNP on human glioma cells reported a significant reduction in cell viability at specific concentrations, indicating its potential as an antitumor agent .

- Another investigation focused on the antimicrobial activity of AMNP against Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum efficacy .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Future Directions

Research on AMNP is still evolving. Future studies should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.

- Clinical Trials : Initiating clinical trials to assess the safety and efficacy of AMNP in humans.

- Structural Modifications : Exploring derivatives of AMNP to enhance its pharmacological profile and reduce potential side effects.

Properties

IUPAC Name |

6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJILYVRVOTMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397331 | |

| Record name | 2-Amino-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73896-36-3 | |

| Record name | 6-Methoxy-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73896-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described for 2-Amino-6-methoxy-3-nitropyridine?

A: The research highlights an efficient one-pot synthesis method for this compound starting from 2,6-dichloro-3-nitropyridine. [, ] This approach offers advantages over multi-step procedures by reducing reaction time, minimizing waste generation, and potentially increasing overall yield. [, ] The optimized conditions, including the use of ammonium hydroxide and methanol in sodium hydroxide solution, provide a streamlined approach for obtaining the desired compound with high purity. []

Q2: What spectroscopic techniques were employed to characterize the synthesized this compound?

A: The synthesized this compound was characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide complementary information regarding the compound's functional groups, proton environments, and molecular weight, respectively, confirming its successful synthesis.

Q3: Are there any computational studies investigating this compound?

A: Yes, Density Functional Theory (DFT) has been employed to investigate the vibrational spectroscopic properties and structural characteristics of this compound. [] This computational approach provides insights into the molecule's electronic structure, vibrational modes, and overall geometry, complementing experimental findings.

Q4: What are the potential applications of this compound based on its chemical structure?

A: While the provided research focuses on the synthesis and characterization of this compound, its chemical structure suggests potential applications as a building block in organic synthesis. [] The presence of the amino, methoxy, and nitro groups offers diverse reactivity, making it a valuable precursor for synthesizing more complex molecules with potential biological or pharmaceutical relevance. Further research is needed to explore specific applications and derivatives of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.